molecular formula C12H40O4Si4Z B3111847 Tetrakis(trimethylsiloxy)zirconium CAS No. 18623-00-2

Tetrakis(trimethylsiloxy)zirconium

Cat. No.: B3111847
CAS No.: 18623-00-2
M. Wt: 452.01 g/mol
InChI Key: ARAKRNSLWFEKQI-UHFFFAOYSA-N
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Description

Tetrakis(trimethylsiloxy)zirconium is an organometallic compound with the chemical formula (C₃H₁₀OSi)₄Zr. It is known for its off-white solid appearance and is used in various industrial and scientific applications. This compound is particularly valued for its role as a precursor in the synthesis of zirconium dioxide (ZrO₂) thin films and other zirconium-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(trimethylsiloxy)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl₄) with trimethylsilanol (C₃H₁₀OSiH). The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

ZrCl4+4C3H10OSiHZr(OSi(C3H9)3)4+4HCl\text{ZrCl}_4 + 4 \text{C}_3\text{H}_{10}\text{OSiH} \rightarrow \text{Zr}(\text{OSi(C}_3\text{H}_9)_3)_4 + 4 \text{HCl} ZrCl4​+4C3​H10​OSiH→Zr(OSi(C3​H9​)3​)4​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(trimethylsiloxy)zirconium undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form zirconium dioxide and trimethylsilanol.

    Oxidation: Can be oxidized to form zirconium dioxide.

    Substitution: Can undergo ligand exchange reactions with other silanol or alkoxide compounds.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Other silanol or alkoxide compounds under inert atmosphere conditions.

Major Products

Scientific Research Applications

Chemistry

Tetrakis(trimethylsiloxy)zirconium is used as a precursor for the deposition of zirconium dioxide thin films through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These thin films are essential in semiconductor and optical applications .

Biology and Medicine

In biomedical research, zirconium-based compounds, including this compound, are explored for their potential in drug delivery systems and as components in bio-compatible materials .

Industry

The compound is used in the production of advanced ceramics and as a catalyst in various chemical reactions. Its ability to form stable zirconium dioxide makes it valuable in the manufacturing of high-temperature resistant materials .

Mechanism of Action

The mechanism by which tetrakis(trimethylsiloxy)zirconium exerts its effects is primarily through its ability to form zirconium dioxide upon hydrolysis or oxidation. Zirconium dioxide is known for its high thermal stability, chemical resistance, and optical properties. The molecular targets and pathways involved include the formation of Zr-O bonds, which contribute to the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsilyloxy)silane: Similar in structure but contains silicon instead of zirconium.

    Zirconium tetrakis(diethylamide): Another zirconium-based compound used in thin film deposition.

    Zirconium alkoxides: A broad class of compounds with varying alkoxide groups.

Uniqueness

Tetrakis(trimethylsiloxy)zirconium is unique due to its specific reactivity with silanol groups, making it particularly useful in the synthesis of zirconium dioxide thin films. Its stability and ease of handling also make it a preferred choice in industrial applications .

Properties

IUPAC Name

hydroxy(trimethyl)silane;zirconium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H10OSi.Zr/c4*1-5(2,3)4;/h4*4H,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAKRNSLWFEKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Zr]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H40O4Si4Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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